Wilfordine

描述

This compound has been reported in Tripterygium wilfordii, Tripterygium hypoglaucum, and Tripterygium forrestii with data available.

Structure

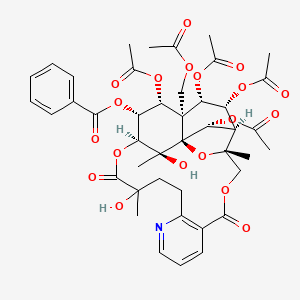

2D Structure

属性

分子式 |

C43H49NO19 |

|---|---|

分子量 |

883.8 g/mol |

IUPAC 名称 |

[(1S,3R,18S,19R,20R,21R,22S,23R,24R,25R,26S)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-15,26-dihydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] benzoate |

InChI |

InChI=1S/C43H49NO19/c1-21(45)55-20-42-34(59-24(4)48)30(57-22(2)46)29-32(58-23(3)47)43(42)41(8,54)33(31(35(42)60-25(5)49)61-36(50)26-13-10-9-11-14-26)62-38(52)39(6,53)17-16-28-27(15-12-18-44-28)37(51)56-19-40(29,7)63-43/h9-15,18,29-35,53-54H,16-17,19-20H2,1-8H3/t29-,30-,31+,32-,33+,34-,35+,39?,40+,41+,42-,43+/m1/s1 |

InChI 键 |

XQDBHSNYTFRCNJ-OURLNJDISA-N |

手性 SMILES |

CC(=O)OC[C@]12[C@@H]([C@@H]([C@@H]3[C@H]([C@]14[C@@]([C@H]([C@@H]([C@@H]2OC(=O)C)OC(=O)C5=CC=CC=C5)OC(=O)C(CCC6=C(C=CC=N6)C(=O)OC[C@@]3(O4)C)(C)O)(C)O)OC(=O)C)OC(=O)C)OC(=O)C |

规范 SMILES |

CC(=O)OCC12C(C(C3C(C14C(C(C(C2OC(=O)C)OC(=O)C5=CC=CC=C5)OC(=O)C(CCC6=C(C=CC=N6)C(=O)OCC3(O4)C)(C)O)(C)O)OC(=O)C)OC(=O)C)OC(=O)C |

产品来源 |

United States |

Foundational & Exploratory

Wilfordine's Mechanism of Action in Cancer Cells: A Technical Guide to Overcoming Multidrug Resistance

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Wilfordine, a sesquiterpene pyridine alkaloid, has emerged as a significant agent in cancer research, primarily through its potent ability to reverse multidrug resistance (MDR), a major obstacle in the successful treatment of cancer. This technical guide provides an in-depth analysis of the core mechanism of action of this compound in cancer cells. The primary focus is on its well-documented role as a competitive inhibitor of P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for the efflux of chemotherapeutic drugs from cancer cells. While the direct impact of this compound on other core cancer signaling pathways, apoptosis, cell cycle, and metastasis remains an area for further investigation, this guide details the established mechanism of P-gp inhibition and provides comprehensive experimental protocols for future research into its broader anticancer activities.

Reversal of Multidrug Resistance via P-glycoprotein Inhibition

The hallmark of this compound's anticancer activity lies in its capacity to resensitize multidrug-resistant cancer cells to conventional chemotherapeutic agents[1][2]. This is achieved through the direct inhibition of P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ATP-binding cassette sub-family B member 1 (ABCB1).

Kinetic Mechanism of P-gp Inhibition

Kinetic analyses have demonstrated that this compound acts as a competitive inhibitor of P-gp's efflux function[1]. This means that this compound directly competes with chemotherapeutic drugs for binding to the transporter. By occupying the drug-binding sites on P-gp, this compound effectively prevents the efflux of co-administered anticancer drugs, leading to their increased intracellular accumulation and enhanced cytotoxicity in resistant cancer cells.

Furthermore, studies have shown that this compound stimulates the basal ATPase activity of P-gp[1]. This is a characteristic feature of many P-gp inhibitors and is indicative of a direct interaction with the transporter, leading to a non-productive cycle of ATP hydrolysis that does not result in drug transport.

Molecular Interaction with P-glycoprotein

Molecular docking studies have provided insights into the specific binding interactions between this compound and P-gp. These computational models indicate that this compound binds to key amino acid residues within the transmembrane domains of P-gp, including LEU884, LYS887, THR176, and ASN172 [1]. This binding stabilizes a conformation of P-gp that is less efficient at drug efflux.

Signaling Pathways, Apoptosis, Cell Cycle, and Metastasis: Current Knowledge and Future Directions

Currently, there is a lack of substantial evidence from preclinical studies directly implicating this compound in the modulation of key cancer-related signaling pathways, such as the PI3K/Akt/mTOR and MAPK pathways, or in directly inducing apoptosis, causing cell cycle arrest, or inhibiting metastasis independent of its P-gp inhibition. The observed effects on apoptosis and cell cycle in some studies are likely a consequence of the enhanced efficacy of co-administered chemotherapeutic drugs[1].

This section outlines the standard experimental protocols that can be employed to investigate the potential direct effects of this compound on these critical cellular processes.

Investigation of Signaling Pathway Modulation

To determine if this compound directly affects pro-survival signaling pathways in cancer cells, the following experimental workflow can be utilized.

Assessment of Apoptosis Induction

The potential for this compound to directly induce programmed cell death can be assessed using the following standard methodologies.

Analysis of Cell Cycle Progression

To investigate whether this compound can cause cell cycle arrest, the following experimental approach is recommended.

Evaluation of Anti-Metastatic Potential

The ability of this compound to inhibit cancer cell migration and invasion can be determined using the following in vitro assays.

Quantitative Data Summary

The following table summarizes the available quantitative data regarding the activity of this compound in cancer cells. Due to the limited scope of published research, this table primarily focuses on its interaction with P-gp.

| Parameter | Cell Line | Value | Method | Reference |

| P-gp Efflux Inhibition (Rhodamine 123) | ABCB1/Flp-InTM-293 | Concentration-dependent | Flow Cytometry | [1] |

| P-gp Efflux Inhibition (Doxorubicin) | KBvin | Concentration-dependent | Flow Cytometry | [1] |

| Calcein-AM Uptake | ABCB1/Flp-InTM-293 | Significantly increased | Fluorescence Microscopy | [1] |

| P-gp ATPase Activity | P-gp membranes | Stimulated | ATPase Assay | [1] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the context of this compound's mechanism of action.

Cell Lines and Culture Conditions

-

Human P-gp stable expression cells (ABCB1/Flp-InTM-293): Cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 100 µg/mL hygromycin B.

-

Human cervical cancer cells (HeLaS3 - sensitive; KBvin - MDR): Maintained in DMEM with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin. KBvin cell line culture medium is additionally supplemented with 300 ng/mL vincristine to maintain the MDR phenotype. All cells are cultured at 37°C in a humidified atmosphere with 5% CO2[1].

P-gp Efflux Assays

-

Rhodamine 123 and Doxorubicin Efflux Assay:

-

Cells are pre-incubated with this compound at various concentrations for 2 hours.

-

The P-gp substrates Rhodamine 123 (5 µM) or doxorubicin (10 µM) are added and incubated for another 90 minutes.

-

The cells are then washed with ice-cold phosphate-buffered saline (PBS) and lysed.

-

The intracellular fluorescence of the substrate is measured using a flow cytometer. A higher fluorescence intensity in this compound-treated cells compared to control indicates inhibition of P-gp-mediated efflux[1].

-

-

Calcein-AM Uptake Assay:

-

Cells are treated with this compound at various concentrations for 30 minutes.

-

Calcein-AM (1 µM), a non-fluorescent P-gp substrate that becomes fluorescent (calcein) upon hydrolysis by intracellular esterases, is added and incubated for another 30 minutes.

-

The intracellular fluorescence of calcein is measured using a fluorescence microscope or plate reader. Increased fluorescence indicates P-gp inhibition[1].

-

P-gp ATPase Activity Assay

-

P-gp-containing cell membranes are incubated with various concentrations of this compound in ATPase assay buffer.

-

The reaction is initiated by the addition of Mg-ATP.

-

After incubation at 37°C, the amount of inorganic phosphate released is measured using a colorimetric method. An increase in phosphate release compared to the basal level indicates stimulation of P-gp's ATPase activity[1].

Molecular Docking

-

The three-dimensional structure of human P-gp is obtained from a protein data bank or generated through homology modeling.

-

The structure of this compound is prepared using chemical drawing software.

-

Molecular docking simulations are performed using software such as CDOCKER within BIOVIA Discovery Studio.

-

The binding poses and interaction energies are analyzed to identify the most likely binding site and key interacting residues[1].

Conclusion and Future Perspectives

This compound demonstrates significant promise as an adjuvant therapeutic agent in cancer treatment, primarily through its well-defined mechanism of competitively inhibiting P-glycoprotein and reversing multidrug resistance. The detailed molecular interactions and kinetic profile provide a strong foundation for its further development.

Future research should focus on elucidating the potential direct effects of this compound on intrinsic cancer cell signaling, apoptosis, cell cycle, and metastasis. The experimental protocols outlined in this guide provide a roadmap for such investigations. A comprehensive understanding of this compound's complete pharmacological profile will be crucial for its successful translation into clinical applications, potentially offering a novel strategy to overcome chemoresistance and improve patient outcomes.

References

The Immunosuppressive Enigma of Wilfordine: A Mechanistic Overview

For Researchers, Scientists, and Drug Development Professionals

Wilfordine, a complex polycyclic diterpenoid alkaloid isolated from the medicinal plant Tripterygium wilfordii Hook F (Thunder God Vine), has garnered significant interest for its potent immunosuppressive and anti-inflammatory properties. This technical guide synthesizes the current understanding of this compound's mechanism of action, with a focus on its impact on key immunological signaling pathways. While the precise molecular interactions are still under active investigation, this document provides a framework for comprehending its immunosuppressive effects, drawing parallels with well-established immunosuppressive agents.

Core Immunosuppressive Activity: Inhibition of T-Cell Activation and Proliferation

The adaptive immune response is largely orchestrated by T-lymphocytes (T-cells). Upon encountering an antigen, T-cells undergo a complex activation cascade, leading to proliferation and the execution of effector functions.[1][2] this compound exerts its primary immunosuppressive effect by intervening in this critical process.

Impact on T-Cell Receptor (TCR) Signaling

The initial and most crucial step in T-cell activation is the engagement of the T-cell receptor (TCR) with an antigen presented by an antigen-presenting cell (APC).[1][3] This interaction triggers a cascade of intracellular signaling events. While direct binding targets of this compound within the TCR signaling complex have yet to be definitively identified, its inhibitory action is believed to occur downstream of the initial receptor engagement.

Attenuation of Co-stimulatory Signals

Full T-cell activation requires not only the primary signal from the TCR but also a second, co-stimulatory signal.[1] The interaction between CD28 on the T-cell and B7 molecules on the APC is a key co-stimulatory pathway.[1] It is plausible that this compound may interfere with the signaling pathways emanating from co-stimulatory receptors, thereby preventing the full activation of T-cells.

Molecular Mechanisms of Action: Targeting Key Signaling Pathways

The immunosuppressive effects of this compound are underpinned by its ability to modulate critical intracellular signaling pathways that govern immune cell function. The Nuclear Factor-kappa B (NF-κB) and calcineurin-NFAT pathways are prominent targets for many immunosuppressive drugs and are likely to be central to this compound's mechanism.

Inhibition of the NF-κB Signaling Pathway

The NF-κB family of transcription factors plays a pivotal role in regulating the expression of a wide array of genes involved in inflammation and immune responses.[4][5][6][7] In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation.[8] This allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including cytokines like Interleukin-2 (IL-2).[4][8]

While direct inhibition of IKK by this compound has not been conclusively demonstrated, its known anti-inflammatory effects strongly suggest an interference with the NF-κB pathway. The potential points of intervention are visualized in the signaling pathway diagram below.

Figure 1: Postulated inhibition of the NF-κB signaling pathway by this compound.

Modulation of the Calcineurin-NFAT Pathway and IL-2 Production

A hallmark of T-cell activation is the production of the cytokine Interleukin-2 (IL-2), a critical growth factor for lymphocytes.[9][10] The transcription of the IL-2 gene is heavily dependent on the activation of the Nuclear Factor of Activated T-cells (NFAT). In resting T-cells, NFAT is phosphorylated and resides in the cytoplasm. Increased intracellular calcium levels, a consequence of TCR signaling, activate the phosphatase calcineurin.[11] Calcineurin then dephosphorylates NFAT, enabling its translocation to the nucleus where it cooperates with other transcription factors, such as AP-1, to initiate IL-2 gene transcription.[11]

Many potent immunosuppressants, such as cyclosporine and tacrolimus, function by inhibiting calcineurin.[12][13][14][15] Given the profound inhibitory effect of this compound on T-cell proliferation, it is highly probable that it interferes with the calcineurin-NFAT pathway, leading to a reduction in IL-2 production.

Figure 2: Hypothesized interference of this compound with the Calcineurin-NFAT pathway.

Experimental Protocols for Investigating this compound's Immunosuppressive Mechanism

To further elucidate the precise mechanism of action of this compound, a series of well-established in vitro and in vivo experiments are necessary. The following outlines key experimental protocols.

T-Cell Proliferation Assay

This assay is fundamental to assessing the immunosuppressive potential of a compound.[16][17][18][19]

-

Principle: Measures the ability of lymphocytes to proliferate in response to a stimulus (e.g., mitogens like phytohemagglutinin (PHA) or specific antigens).[18] Inhibition of proliferation in the presence of the test compound indicates immunosuppressive activity.

-

Methodology:

-

Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors using Ficoll-Paque density gradient centrifugation.

-

Culture the PBMCs in a 96-well plate in the presence of a mitogen (e.g., PHA) or an antigen.

-

Add varying concentrations of this compound to the wells.

-

After a defined incubation period (typically 3-5 days), assess cell proliferation. This can be done using several methods:

-

[³H]-Thymidine Incorporation: Add [³H]-thymidine to the cultures for the final 18 hours. Proliferating cells will incorporate the radiolabel into their DNA. Measure the incorporated radioactivity using a scintillation counter.[17][18]

-

CFSE Staining: Label the cells with carboxyfluorescein succinimidyl ester (CFSE) prior to culture. With each cell division, the fluorescence intensity of the daughter cells is halved. Analyze the fluorescence by flow cytometry to determine the number of cell divisions.[17]

-

-

Cytokine Production Assay (ELISA)

This assay quantifies the production of key cytokines, such as IL-2, which are crucial for the immune response.

-

Principle: An enzyme-linked immunosorbent assay (ELISA) is used to measure the concentration of a specific cytokine in the cell culture supernatant.

-

Methodology:

-

Culture PBMCs or purified T-cells with a stimulus (e.g., anti-CD3/anti-CD28 antibodies) in the presence of varying concentrations of this compound.

-

After 24-48 hours, collect the culture supernatant.

-

Perform an ELISA for the cytokine of interest (e.g., IL-2, TNF-α) according to the manufacturer's instructions. Briefly, this involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody conjugated to an enzyme, and finally a substrate to produce a measurable color change.

-

NF-κB Reporter Assay

This assay allows for the specific measurement of NF-κB activation.

-

Principle: A cell line is engineered to contain a reporter gene (e.g., luciferase or β-galactosidase) under the control of an NF-κB response element. Activation of NF-κB leads to the expression of the reporter gene, which can be quantified.

-

Methodology:

-

Culture an NF-κB reporter cell line (e.g., HEK293-NF-κB-luc) in the presence of varying concentrations of this compound.

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α).

-

After a defined period, lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).

-

Western Blot Analysis for Signaling Proteins

This technique is used to detect and quantify the phosphorylation status of key signaling proteins.

-

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific for the protein of interest, including its phosphorylated form.

-

Methodology:

-

Treat T-cells with a stimulus in the presence or absence of this compound for various time points.

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Incubate the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-IκBα, IκBα, p-NFAT, NFAT).

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.

-

Figure 3: A generalized experimental workflow for characterizing this compound's immunosuppressive activity.

Quantitative Data Summary

A comprehensive search of the currently available scientific literature did not yield specific quantitative data (e.g., IC₅₀ values, percentage inhibition at given concentrations) for this compound's effect on the aforementioned immunological parameters. The tables below are provided as templates for the presentation of future experimental findings.

Table 1: Effect of this compound on T-Cell Proliferation

| Concentration (µM) | [³H]-Thymidine Incorporation (CPM) | % Inhibition |

| Control | 0 | |

| 0.1 | ||

| 1 | ||

| 10 | ||

| IC₅₀ | 50 |

Table 2: Effect of this compound on IL-2 Production

| Concentration (µM) | IL-2 Concentration (pg/mL) | % Inhibition |

| Control | 0 | |

| 0.1 | ||

| 1 | ||

| 10 | ||

| IC₅₀ | 50 |

Table 3: Effect of this compound on NF-κB Activity

| Concentration (µM) | Relative Luciferase Units (RLU) | % Inhibition |

| Control | 0 | |

| 0.1 | ||

| 1 | ||

| 10 | ||

| IC₅₀ | 50 |

Conclusion and Future Directions

This compound is a promising natural product with potent immunosuppressive properties. While its precise molecular targets remain to be fully elucidated, the available evidence strongly suggests that its mechanism of action involves the inhibition of T-cell activation and proliferation, likely through the modulation of the NF-κB and calcineurin-NFAT signaling pathways. The experimental protocols outlined in this guide provide a roadmap for future research aimed at definitively characterizing the immunosuppressive mechanism of this compound. Such studies are crucial for the potential development of this compound or its derivatives as novel therapeutic agents for autoimmune diseases and organ transplantation. Further investigation is also warranted to identify the direct binding partners of this compound within immune cells, which will provide a more complete understanding of its pharmacological activity.

References

- 1. immunology.org [immunology.org]

- 2. youtube.com [youtube.com]

- 3. T Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Inhibition of NF-κB signaling unveils novel strategies to overcome drug resistance in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibitors of NF-kappaB signaling: 785 and counting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of NF-κB signaling as a strategy in disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effector pathways regulating T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Helper T cell IL-2 production is limited by negative feedback and STAT-dependent cytokine signals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. The mechanisms of action of cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Immunosuppressive Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Immunosuppressants: cellular and molecular mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Immunosuppressive drugs in renal transplantation. A review of the regimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Lymphocyte proliferation assay: Significance and symbolism [wisdomlib.org]

- 17. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. hanc.info [hanc.info]

- 19. Lymphocyte proliferation assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Wilfordine's Anti-Inflammatory Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wilfordine, a major bioactive compound isolated from the medicinal plant Tripterygium wilfordii Hook. f., has demonstrated significant anti-inflammatory properties. This technical guide provides an in-depth exploration of the core signaling pathways modulated by this compound, with a focus on the Wnt11/β-catenin and TLR4/MyD88/NF-κB/MAPK signaling cascades. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the molecular interactions to support further research and drug development efforts in the field of inflammatory diseases.

Core Anti-inflammatory Signaling Pathways of this compound

This compound exerts its anti-inflammatory effects through a multi-pronged approach, primarily targeting key signaling pathways that regulate the expression of pro-inflammatory mediators. While research is ongoing, the Wnt11/β-catenin pathway has been identified as a direct target, and emerging evidence points towards the inhibition of the TLR4-mediated downstream signaling involving NF-κB and MAPK pathways.

Wnt11/β-catenin Signaling Pathway

The Wnt signaling pathway is crucial for cellular proliferation and tissue regeneration, and its dysregulation is implicated in the pathogenesis of autoimmune diseases like rheumatoid arthritis (RA).[1] this compound has been shown to directly target and inhibit the Wnt11/β-catenin signaling pathway, which is aberrantly activated in the fibroblast-like synoviocytes (FLS) of RA patients.[2][3]

Mechanism of Action:

In the canonical Wnt pathway, the binding of a Wnt ligand to its receptor complex leads to the stabilization and nuclear translocation of β-catenin.[1] In the nucleus, β-catenin acts as a transcriptional co-activator, promoting the expression of genes involved in inflammation and cell proliferation. This compound directly inhibits Wnt11, leading to a downstream suppression of this cascade.[2][3] This inhibition results in decreased expression of β-catenin and its target genes, such as CCND1 (Cyclin D1) and c-Myc, thereby reducing the inflammatory response and proliferation of FLS.[2][3]

dot

Caption: this compound inhibits the Wnt11/β-catenin signaling pathway.

TLR4/MyD88/NF-κB and MAPK Signaling Pathways

Recent studies have shown that this compound can inhibit the lipopolysaccharide (LPS)-induced inflammatory response in RAW264.7 macrophage cells by regulating the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88)/TNF receptor-associated factor 6 (TRAF6) signaling pathway.[4] This pathway is a cornerstone of the innate immune response and a critical initiator of inflammation, leading to the activation of the transcription factor NF-κB and the Mitogen-Activated Protein Kinase (MAPK) cascades.

Mechanism of Action:

LPS, a component of Gram-negative bacteria, binds to TLR4, initiating a signaling cascade that involves the adaptor protein MyD88 and the E3 ubiquitin ligase TRAF6. This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitor of κB (IκBα). The phosphorylation and subsequent degradation of IκBα allows the nuclear translocation of the NF-κB p65 subunit, where it drives the transcription of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[4]

Simultaneously, the TLR4/MyD88/TRAF6 axis activates the MAPK pathways, including extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK).[4][5][6] These kinases phosphorylate and activate various transcription factors, further amplifying the inflammatory response.

This compound has been found to significantly decrease the expression of TRAF6 and the phosphorylation of IRAK, leading to the inhibition of ERK, p38, and JNK phosphorylation, as well as the degradation of IκBα. This ultimately reduces the nuclear translocation of NF-κB p65 and suppresses the production of pro-inflammatory cytokines.[4] While this compound's direct effects on JAK-STAT are less clear, other compounds from Tripterygium wilfordii have been shown to modulate this pathway, suggesting a potential area for future investigation.[7][8][9]

Caption: Experimental workflow for investigating this compound's anti-inflammatory effects.

Conclusion and Future Directions

This compound demonstrates significant anti-inflammatory potential by modulating at least two critical signaling pathways: the Wnt11/β-catenin pathway and the TLR4/MyD88 axis leading to NF-κB and MAPK activation. The inhibition of these pathways results in a marked reduction of pro-inflammatory cytokine production, highlighting its therapeutic promise for inflammatory diseases such as rheumatoid arthritis.

Future research should focus on:

-

Elucidating the precise molecular interactions between this compound and its targets.

-

Investigating the potential role of this compound in modulating other key inflammatory pathways, such as the JAK-STAT and NLRP3 inflammasome pathways, which are known to be affected by other compounds from Tripterygium wilfordii.

-

Conducting comprehensive dose-response studies to establish optimal therapeutic windows and assess potential toxicities.

-

Translating these preclinical findings into well-designed clinical trials to evaluate the safety and efficacy of this compound in human inflammatory conditions.

This guide provides a foundational understanding of this compound's anti-inflammatory mechanisms, offering a valuable resource for the scientific community to build upon in the quest for novel anti-inflammatory therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | A comprehensive review of Tripterygium wilfordii hook. f. in the treatment of rheumatic and autoimmune diseases: Bioactive compounds, mechanisms of action, and future directions [frontiersin.org]

- 3. Wilforine inhibits rheumatoid arthritis pathology through the Wnt11/β-catenin signaling pathway axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Wilforine inhibits LPS-induced inflammatory response in RAW264.7 cells by regulating the TLR4/MyD88/TRAF6 signaling pathway [yxsj.smmu.edu.cn]

- 5. assaygenie.com [assaygenie.com]

- 6. synapse.koreamed.org [synapse.koreamed.org]

- 7. The Active Compounds and Therapeutic Target of Tripterygium wilfordii Hook. f. in Attenuating Proteinuria in Diabetic Nephropathy: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Use of Tripterygium wilfordii Hook F for immune-mediated inflammatory diseases: progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Alkaloid-driven multi-target synergy of Tripterygium wilfordii polyglycosides overcomes cisplatin resistance in ovarian cancer by coordinated inhibition of PTPN11/EGFR/JAK signaling - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Source and Extraction of Wilfordine from Tripterygium wilfordii

For Researchers, Scientists, and Drug Development Professionals

Abstract

Wilfordine is a complex diterpenoid alkaloid derived from the roots of Tripterygium wilfordii, a plant with a long history in traditional Chinese medicine for treating inflammatory and autoimmune diseases. This document provides an in-depth technical overview of this compound, focusing on its botanical source, detailed protocols for its extraction and purification, and an examination of its molecular mechanism of action. Quantitative data from various studies are summarized to provide a comparative basis for yield and purity. Furthermore, this guide illustrates key experimental workflows and the signaling pathways modulated by this compound, offering a critical resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction to this compound and its Botanical Source

This compound is a natural alkaloid compound found in the roots of Tripterygium wilfordii Hook. f., commonly known as "Thunder God Vine"[1]. This perennial vine, belonging to the Celastraceae family, is indigenous to regions of China, Japan, and Korea[2]. The plant's medicinal properties are attributed to a rich diversity of bioactive secondary metabolites, including diterpenoids (like triptolide), triterpenoids (like celastrol), and a variety of alkaloids[3][4][5][6][7][8].

This compound itself is recognized for its potent anti-inflammatory and immunosuppressive activities[1]. These properties make it a compound of significant interest for therapeutic applications in autoimmune disorders such as rheumatoid arthritis and systemic lupus erythematosus. Its mechanism of action is complex, but it is known to involve the modulation of critical inflammatory signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways[1]. Due to its biological activity and potential therapeutic applications, robust and efficient methods for its extraction and purification are essential for further research and development.

Table 1: Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄₃H₄₉NO₁₉ | [1][9] |

| Molecular Weight | 883.84 g/mol | [1][9] |

| Appearance | White powder | [1] |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone | [1] |

Extraction of Alkaloids from Tripterygium wilfordii

The extraction of this compound is typically performed as part of a total alkaloid extraction from the powdered roots of T. wilfordii. The general approach involves a primary solvent extraction followed by a series of liquid-liquid partitioning steps to separate the alkaloids from other classes of compounds.

Conventional Solvent Reflux Extraction Protocol

This method is a standard laboratory procedure for obtaining a total alkaloid fraction.

Experimental Protocol:

-

Plant Material Preparation: The roots of T. wilfordii (e.g., 50 kg) are dried, powdered, and prepared for extraction[3].

-

Solvent Extraction: The powdered root material is subjected to reflux extraction with 95% ethanol. This process is typically repeated multiple times (e.g., 3 times for 2 hours each with 250 L of solvent) to ensure exhaustive extraction[3].

-

Concentration: The resulting ethanol extracts are combined and the solvent is removed under reduced pressure to yield a concentrated crude residue[3].

-

Liquid-Liquid Partitioning (Aqueous-Organic): The residue is suspended in water and then partitioned against chloroform (CHCl₃). The less polar compounds, including many alkaloids, will move to the chloroform layer[3].

-

Acid-Base Extraction for Alkaloid Isolation:

-

The chloroform-soluble fraction is isolated and subjected to an acid extraction using a dilute acid, such as 5% hydrochloric acid (HCl)[3]. The alkaloids, being basic, form salts and move into the aqueous acidic layer.

-

The acidic aqueous layer is then collected, and the pH is adjusted to between 8 and 9 using a base like ammonium hydroxide. This neutralizes the alkaloid salts, causing the free alkaloids to precipitate out of the solution[3].

-

-

Final Alkaloid Collection: The precipitated total alkaloids are collected by filtration. The resulting solid can be redissolved in a solvent like ethyl acetate for further purification[3].

Ultrasonic-Assisted Extraction (UAE)

Ultrasonic-assisted extraction is a modern technique that can enhance extraction efficiency and reduce extraction time and solvent consumption. While the referenced protocol is optimized for triterpenoids, the principles are applicable to alkaloids.

Experimental Protocol:

-

Plant Material Preparation: Dried and powdered roots of T. wilfordii are passed through a 10-40 mesh sieve[10].

-

Ultrasonic Extraction: The powder is mixed with a solvent (e.g., 80-95% ethanol, ethyl acetate, or acetone) in a specified ratio (e.g., 8-16 mL of solvent per gram of material)[10].

-

Sonication: The mixture is subjected to ultrasonic irradiation under controlled conditions (Power: 250-500 W; Temperature: 25-50 °C)[10]. The extraction is typically performed for 1 to 3 cycles, each lasting 0.5 to 2.0 hours[10].

-

Filtration and Concentration: The extract is filtered, and the solvent is recovered under reduced pressure to obtain the crude extract powder[10].

Table 2: Comparison of Extraction Method Parameters

| Parameter | Conventional Reflux Extraction | Ultrasonic-Assisted Extraction |

| Solvent | 95% Ethanol | 80-95% Ethanol, Ethyl Acetate, Acetone |

| Solvent:Solid Ratio | 5 L : 1 kg | 8-16 mL : 1 g |

| Temperature | Boiling point of Ethanol | 25-50 °C |

| Time | 3 x 2 hours | 1-3 x 0.5-2.0 hours |

| Energy Source | Heat | Ultrasonic waves (250-500 W) |

Purification of this compound

Following the initial extraction of the total alkaloid fraction, multi-step chromatographic techniques are required to isolate and purify individual alkaloids like this compound.

Experimental Protocol:

-

Initial Column Chromatography: The crude total alkaloid extract is first subjected to column chromatography over a neutral alumina stationary phase. The column is eluted with a solvent such as ethyl acetate to provide a partially purified alkaloid fraction[3].

-

Reversed-Phase Chromatography: The resulting fraction is further separated using reversed-phase chromatography, for example, on an ODS (Octadecylsilane) column. A gradient elution system, such as methanol and water (e.g., starting from 35:65 v/v and gradually increasing to 100% methanol), is used to separate the alkaloids based on their polarity[3].

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): The fractions containing this compound from the previous step are collected and subjected to final purification using preparative HPLC. This technique offers high resolution and is capable of isolating this compound to a high degree of purity[3].

Table 3: Quantitative Yields of Bioactive Compounds from T. wilfordii

| Compound/Fraction | Plant Part | Extraction Method | Yield | Reference |

| Total Alkaloids | Roots | Ethanol Reflux & Partitioning | ~17.8% (from CHCl₃ extract) | [3] |

| Triptolide | Roots | Ethanol Extraction & Partitioning | 807.32 ± 51.94 µg/g (of ethyl acetate extract) | [3][5] |

| Tripdiolide | Roots | Ethanol Extraction & Partitioning | 366.13 ± 17.21 µg/g (of ethyl acetate extract) | [3][5] |

Visualization of Workflows and Mechanisms

Extraction and Purification Workflow

The following diagram illustrates the multi-step process for isolating this compound from T. wilfordii roots.

Caption: Workflow for this compound Extraction and Purification.

Signaling Pathway Inhibition by this compound

This compound exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB and MAPK signaling pathways. These pathways are central to the production of pro-inflammatory cytokines and mediators.

Caption: this compound's Inhibition of NF-κB and MAPK Pathways.

Conclusion

This compound stands out as a promising natural product from Tripterygium wilfordii with significant therapeutic potential, particularly in the realm of inflammatory and autoimmune diseases. The successful isolation of this complex alkaloid hinges on a systematic approach combining classical solvent extraction with modern chromatographic techniques. The protocols and data presented herein offer a comprehensive guide for researchers aiming to isolate and study this compound. Further investigation into optimizing extraction yields and fully elucidating its interactions with cellular signaling pathways will be crucial for its potential translation into clinical applications. The neurotoxicity associated with this compound, however, necessitates careful consideration and further research to potentially develop derivatives with an improved therapeutic index.

References

- 1. researchgate.net [researchgate.net]

- 2. Preparation and Characterization of Tripterygium wilfordii Multi-Glycoside Nanoparticle Using Supercritical Anti-Solvent Process - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of Tripdiolide in Root Extracts of Tripterygium wilfordii by Solid-phase Extraction and Reversed-phase High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Application of a sensitive and specific LC-MS/MS method for determination of wilforine from Tripterygium wilfordii Hook. F. in rat plasma for a bioavailability study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of tripdiolide in root extracts of Tripterygium wilfordii by solid-phase extraction and reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. fruiterco.com [fruiterco.com]

- 9. Investigating Natural Product Inhibitors of IKKα: Insights from Integrative In Silico and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN103919835A - Method for preparing tripterygium wilfordii extract by using triterpenes as main components and pharmaceutical application of tripterygium wilfordii extract - Google Patents [patents.google.com]

An In-depth Technical Guide to the Chemical Structure and Properties of Wilfordine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Wilfordine, a complex sesquiterpenoid alkaloid isolated from the roots of Tripterygium wilfordii Hook. f. (Thunder God Vine), has garnered significant interest within the scientific community for its potent biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological activities of this compound. Detailed experimental protocols for key assays and visualizations of implicated signaling pathways are presented to facilitate further research and development of this promising natural product.

Chemical Structure and Identification

This compound is classified as a diterpenoid or sesquiterpenoid alkaloid. Its intricate polycyclic structure is characteristic of many biologically active natural products.[1]

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | [(1S,3R,15S,18S,19R,20R,21R,22S,23R,24R,25R,26S)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.0¹,²¹.0³,²⁴.0⁷,¹²]hexacosa-7(12),8,10-trien-19-yl] benzoate |

| Molecular Formula | C₄₃H₄₉NO₁₉ |

| Molecular Weight | 883.85 g/mol |

| CAS Number | 37239-51-3 |

| Appearance | White to off-white or light brown powder/solid.[1] |

| Source | Roots of Tripterygium wilfordii Hook. f. |

Physicochemical Properties

A summary of the known physicochemical properties of this compound is provided below. This data is essential for its handling, formulation, and interpretation of biological activity.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Melting Point | 175 - 176 °C[1] |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1] |

| AlogP | 1.27 (Calculated) |

| Polar Surface Area | 272.98 Ų (Calculated) |

Pharmacological Properties and Mechanism of Action

This compound exhibits a range of potent pharmacological activities, primarily centered around its anti-inflammatory, immunosuppressive, and anti-cancer effects. These activities are largely attributed to its modulation of key cellular signaling pathways.

Table 3: Pharmacological Activities of this compound

| Activity | Description |

| Anti-inflammatory | Demonstrates significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.[1] |

| Immunosuppressive | Suppresses the immune system, suggesting potential applications in autoimmune diseases. |

| Anti-cancer | Induces apoptosis (programmed cell death) in various cancer cell lines.[1] |

| Insecticidal | Exhibits insecticidal properties. |

Mechanism of Action

The biological effects of this compound are mediated through its interaction with multiple intracellular signaling cascades:

-

NF-κB Inhibition: this compound has been shown to inhibit the NF-κB pathway, a critical regulator of immune and inflammatory responses. By suppressing NF-κB activation, this compound reduces the expression of downstream inflammatory mediators.[1]

-

MAPK Pathway Modulation: this compound modulates the mitogen-activated protein kinase (MAPK) pathway, which is involved in cellular stress and inflammation responses, contributing to its anti-inflammatory and immunosuppressive effects.[1]

-

Induction of Apoptosis: In cancer cells, this compound triggers apoptosis through the activation of caspases and regulation of pro- and anti-apoptotic proteins.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's biological activities.

Isolation and Purification of this compound from Tripterygium wilfordii

A general protocol for the isolation of this compound is as follows:

-

Extraction: Air-dried and powdered root bark of T. wilfordii is extracted with 95% ethanol under reflux.

-

Solvent Partitioning: The crude ethanol extract is concentrated and then partitioned between water and an organic solvent (e.g., chloroform or ethyl acetate) to separate compounds based on polarity.

-

Chromatography: The organic phase is subjected to column chromatography over silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to fractionate the extract.

-

Further Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are pooled and further purified by repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and IR spectroscopy.

In Vitro Anti-inflammatory Assay: Inhibition of Pro-inflammatory Cytokine Production

This protocol outlines a method to assess the anti-inflammatory activity of this compound by measuring its effect on cytokine production in macrophages.

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Cells are seeded in 24-well plates at a density of 5 x 10⁵ cells/well and allowed to adhere overnight.

-

Treatment: Cells are pre-treated with various concentrations of this compound (dissolved in DMSO, final concentration ≤ 0.1%) for 1 hour.

-

Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) (1 µg/mL) to the cell culture and incubating for 24 hours.

-

Cytokine Measurement: The cell culture supernatant is collected, and the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: The IC₅₀ value for the inhibition of each cytokine is calculated from the dose-response curve.

In Vitro Anti-cancer Assay: Apoptosis Induction in Cancer Cells

This protocol describes a method to evaluate the pro-apoptotic effects of this compound on a cancer cell line.

-

Cell Culture: A human cancer cell line (e.g., HeLa or A549) is maintained in appropriate culture medium and conditions.

-

Treatment: Cells are seeded in 6-well plates and treated with varying concentrations of this compound for 24-48 hours.

-

Apoptosis Staining: Apoptosis is assessed using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.

-

Data Analysis: The percentage of apoptotic cells is plotted against the this compound concentration to determine the dose-dependent effect.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by this compound and a typical experimental workflow for its investigation.

Caption: this compound's inhibition of the NF-κB signaling pathway.

Caption: Modulation of the MAPK signaling cascade by this compound.

References

The Discovery of Triptolide Analogues and Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quest for novel therapeutics with potent immunosuppressive and anti-cancer properties has led researchers to explore the intricate chemical landscape of natural products. Triptolide, a diterpenoid triepoxide isolated from the "Thunder God Vine" (Tripterygium wilfordii), has emerged as a highly promising but challenging lead compound. Its remarkable biological activity is unfortunately accompanied by poor water solubility and significant toxicity, hindering its clinical development. This has spurred extensive research into the discovery and synthesis of triptolide analogues and derivatives with improved pharmaceutical properties and therapeutic indices. This technical guide provides a comprehensive overview of the core aspects of this discovery process, focusing on the synthesis, biological evaluation, structure-activity relationships, and mechanisms of action of key triptolide derivatives. While the initial focus was on Wilfordine, another constituent of Tripterygium wilfordii, the publicly available scientific literature with detailed experimental data is substantially more extensive for triptolide, making it a more robust case study for illustrating the principles of analogue and derivative discovery.

Introduction to Triptolide and its Therapeutic Potential

Triptolide is a complex natural product characterized by a unique diterpenoid triepoxide structure.[1][2] Since its isolation in 1972, it has demonstrated a broad spectrum of potent biological activities, including anti-inflammatory, immunosuppressive, and anti-cancer effects.[1][2] Its potent cytotoxic activity against a wide range of cancer cell lines, including those resistant to conventional chemotherapies, has made it a subject of intense investigation.[3][4] The primary mechanism of action of triptolide involves the inhibition of transcription, which contributes to its powerful and pleiotropic effects.[5] However, the inherent toxicity and low aqueous solubility of triptolide have been major obstacles to its clinical application.[3] This has driven the development of numerous analogues and derivatives aimed at overcoming these limitations while retaining or even enhancing its therapeutic efficacy.

Synthesis of Triptolide Analogues and Derivatives

The complex structure of triptolide presents a significant challenge for chemical synthesis. However, various strategies have been developed for both the total synthesis of triptolide and the semi-synthesis of its derivatives from the natural product.

Total Synthesis Approaches

Several research groups have reported the total synthesis of triptolide, which allows for the creation of analogues with modifications at positions that are not readily accessible through semi-synthesis.[6][7] These synthetic routes often involve intricate multi-step sequences, highlighting the complexity of the molecule. Key strategies in the total synthesis of triptolide and its analogues have included:

-

Diels-Alder reactions to construct the core ring system.[6]

-

Palladium-catalyzed carbonylation and lactonization to form the butenolide D-ring.[6]

-

Visible-light-promoted metal-catalyzed hydrogen atom transfer (MHAT)-initiated radical cyclization .[7]

Semi-synthesis of Key Derivatives

Semi-synthesis, starting from the naturally abundant triptolide, is a more common approach for generating a diverse range of derivatives. Modifications have been focused on several key functional groups to improve solubility, reduce toxicity, and modulate biological activity.

LLDT-8 is a hydroxylated derivative of triptolide that has shown potent immunosuppressive activity with reduced toxicity.[8][9] It has been investigated in clinical trials for autoimmune diseases like rheumatoid arthritis.[5][10]

Experimental Protocol: Synthesis of LLDT-8 (Illustrative)

A detailed, step-by-step synthetic protocol for LLDT-8 is often proprietary or found within the extensive supplementary data of specialized publications. However, a general approach involves the selective hydroxylation of the triptolide backbone.

Minnelide is a water-soluble phosphonooxymethyl prodrug of triptolide designed to overcome its poor solubility.[3] This prodrug is converted to the active triptolide in the body. Minnelide has shown significant efficacy in preclinical models of pancreatic cancer and has progressed to clinical trials.[11][12]

Experimental Protocol: Synthesis of Minnelide (Illustrative)

The synthesis of Minnelide involves the introduction of a phosphonooxymethyl group at the C-14 hydroxyl position of triptolide.[13]

Biological Activity and Quantitative Data

The biological activity of triptolide and its derivatives has been extensively evaluated in a variety of in vitro and in vivo models. The primary activities of interest are immunosuppression and anti-cancer efficacy.

Immunosuppressive Activity

Triptolide and its derivatives are potent inhibitors of immune cell activation and proliferation.[9][14] This activity is largely attributed to their ability to suppress the production of pro-inflammatory cytokines.

| Compound | Assay | Target/Cell Line | IC50 / Activity | Reference |

| Triptolide | T-cell proliferation | Primary T-cells | Potent inhibition | [9] |

| LLDT-8 | T-cell proliferation | Primary T-cells | Potent inhibition | [9] |

| LLDT-8 | IL-2 and IFN-γ production | Stimulated T-cells | Inhibition | [9] |

| LLDT-8 | CD4+ T-cell recovery | HIV INRs | 1 mg/day increased CD4 count | [10] |

Anti-Cancer Activity

A significant body of research has focused on the anti-cancer properties of triptolide analogues. Their cytotoxicity has been demonstrated against a wide array of cancer cell lines.

| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |

| Triptolide | SKOV-3 | Ovarian Cancer | - | [4] |

| Compound 4a (9,11-olefin analogue) | SKOV-3 | Ovarian Cancer | 0.05 | [4] |

| Minnelide | MIA PaCa-2, AsPC-1, Panc-1 | Pancreatic Cancer | Effective in vitro and in vivo | [11] |

| CK21 (prodrug) | Pancreatic tumor organoids | Pancreatic Cancer | Potent anti-proliferative effects | [14] |

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for understanding which parts of the triptolide molecule are essential for its biological activity and for guiding the design of new, improved derivatives.

-

The D-ring: The α,β-unsaturated lactone in the D-ring is considered essential for potent cytotoxic activity. Modifications to this ring generally lead to a significant decrease in potency.[15]

-

The Epoxide Groups: The three epoxide rings are key for biological activity. Specifically, the 9,11-epoxide was traditionally thought to be necessary, although some potent analogues with a 9,11-olefin have been synthesized, challenging this view.[4] The 7,8-epoxy group appears to be critical, as its opening significantly reduces activity.[8]

-

The C-14 Hydroxyl Group: This position is a common site for modification to improve water solubility through the introduction of prodrug moieties, as seen with Minnelide.[3][13] Acetylation at this position can decrease activity.[8]

Signaling Pathways and Mechanisms of Action

Triptolide and its derivatives exert their biological effects by modulating multiple key signaling pathways involved in inflammation, cell proliferation, and survival.

Inhibition of the NF-κB Signaling Pathway

One of the most well-characterized mechanisms of action for triptolide is the potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][14][16][17] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and cell survival. Triptolide can inhibit NF-κB activation by preventing the degradation of its inhibitor, IκBα, thereby blocking the nuclear translocation of the p65 subunit.[1][16]

Caption: Triptolide's inhibition of the NF-κB signaling pathway.

Modulation of Other Key Pathways

Triptolide and its derivatives have also been shown to impact several other critical signaling pathways:

-

AMPK Pathway: Triptolide can activate the AMP-activated protein kinase (AMPK) pathway, which plays a role in cellular energy homeostasis and can lead to autophagy in cancer cells.[18]

-

Nrf2 Pathway: Triptolide has been shown to activate the Nrf2 signaling pathway, which is involved in the antioxidant response.[1][17]

-

STAT3, Akt/mTOR, and MAPK Pathways: These pathways, which are critical for cell growth, proliferation, and survival, are also modulated by triptolide.[13]

Caption: General workflow for the discovery of triptolide derivatives.

Conclusion and Future Directions

The journey from the potent natural product triptolide to clinically viable drug candidates is a testament to the power of medicinal chemistry and drug discovery. Through the strategic design and synthesis of analogues and derivatives like LLDT-8 and Minnelide, researchers have made significant strides in overcoming the inherent challenges of this promising molecule. The detailed understanding of the structure-activity relationships and the elucidation of the complex signaling pathways modulated by these compounds continue to guide the development of the next generation of triptolide-based therapeutics. Future research will likely focus on further refining the therapeutic index of these compounds, exploring novel drug delivery systems, and identifying predictive biomarkers to personalize treatment for a range of debilitating diseases, from cancer to autoimmune disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives [thno.org]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and biological evaluation of novel triptolide analogues for anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A review of the total syntheses of triptolide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Scalable Total Synthesis of (−)-Triptonide - ChemistryViews [chemistryviews.org]

- 8. europeanreview.org [europeanreview.org]

- 9. (5R)-5-hydroxytriptolide (LLDT-8), a novel triptolide derivative, prevents experimental autoimmune encephalomyelitis via inhibiting T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. (5R)-5-hydroxytriptolide for HIV immunological non-responders receiving ART: a randomized, double-blinded, placebo-controlled phase II study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Preclinical Evaluation of Minnelide as a Therapeutic Agent Against Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pancan.org [pancan.org]

- 13. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A novel triptolide analog downregulates NF-κB and induces mitochondrial apoptosis pathways in human pancreatic cancer | eLife [elifesciences.org]

- 15. Triptolide: structural modifications, structure-activity relationships, bioactivities, clinical development and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Triptolide attenuates lipopolysaccharide-induced inflammatory responses in human endothelial cells: involvement of NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Triptolide activates the Nrf2 signaling pathway and inhibits the NF-κB signaling pathway to improve Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

In Vivo Efficacy of Wilfordine: A Technical Guide for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Wilfordine, a prominent alkaloid derived from Tripterygium wilfordii Hook F, has garnered significant interest for its potent anti-inflammatory and immunomodulatory properties. This technical guide provides a comprehensive overview of the existing in vivo efficacy studies of this compound, with a primary focus on autoimmune and inflammatory disorders. While robust data exists for its therapeutic potential in rheumatoid arthritis models, evidence in other indications such as psoriasis and multiple sclerosis is primarily based on related compounds from the same plant, including triptolide and whole extracts. This document summarizes key quantitative data, details experimental protocols, and visualizes the implicated signaling pathways to facilitate further preclinical development of this compound.

Rheumatoid Arthritis

This compound has demonstrated significant therapeutic efficacy in preclinical models of rheumatoid arthritis, primarily in the collagen-induced arthritis (CIA) rat model. The compound effectively alleviates arthritic symptoms, reduces inflammatory markers, and inhibits the proliferation of fibroblast-like synoviocytes (FLS).

Quantitative Efficacy Data

The following table summarizes the key quantitative outcomes from in vivo studies of this compound in a collagen-induced arthritis rat model.

| Animal Model | Treatment Group | Dosage | Key Efficacy Endpoints | Results | Reference |

| Collagen-Induced Arthritis (CIA) Rats | This compound (Low Dose) | 40 µg/kg | Arthritis Score | Significant reduction compared to model group | [1][2] |

| This compound (Medium Dose) | 48 µg/kg | Arthritis Score | Significant reduction compared to model group | [1][2] | |

| This compound (High Dose) | 56 µg/kg | Arthritis Score | Significant reduction compared to model group | [1][2] | |

| This compound (All Doses) | 40, 48, 56 µg/kg | Serum IL-6, IL-1β, TNF-α | Dose-dependent reduction in cytokine levels | [1][2] | |

| This compound | Not specified | Synovial MMP3 and Fibronectin Expression | Inhibition of expression | [2] |

Experimental Protocol: Collagen-Induced Arthritis (CIA) in Rats

This protocol outlines the methodology used to induce and evaluate the therapeutic effects of this compound on rheumatoid arthritis in a rat model.[1][2]

-

Animal Model: Male Wistar rats are typically used.

-

Induction of Arthritis:

-

Bovine type II collagen is emulsified with an equal volume of complete Freund's adjuvant.

-

On day 0, rats are immunized by a subcutaneous injection of the emulsion at the base of the tail.

-

A booster injection of bovine type II collagen emulsified with incomplete Freund's adjuvant is administered on day 7.

-

-

Treatment:

-

This compound is administered daily by oral gavage starting from day 7 post-immunization for a specified duration (e.g., up to day 35).

-

A vehicle control group and a positive control group (e.g., methotrexate) are included.

-

-

Efficacy Evaluation:

-

Arthritis Score: Clinical signs of arthritis in each paw are scored on a scale of 0-4, with a maximum score of 16 per animal. Scoring is performed regularly throughout the study.

-

Paw Swelling: Paw volume or thickness is measured using a plethysmometer or calipers.

-

Histopathological Analysis: At the end of the study, ankle joints are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess synovial hyperplasia, inflammatory cell infiltration, and cartilage/bone destruction.

-

Cytokine Analysis: Blood samples are collected to measure serum levels of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α using ELISA.

-

Gene and Protein Expression: Synovial tissues can be analyzed for the expression of relevant genes and proteins (e.g., MMP3, fibronectin, Wnt11, β-catenin) using RT-qPCR and Western blot.

-

Signaling Pathway: Wnt11/β-catenin

In the context of rheumatoid arthritis, this compound has been shown to exert its therapeutic effects by directly targeting Wnt11 and subsequently inhibiting the Wnt/β-catenin signaling pathway.[1][2] This pathway is crucial in the proliferation of fibroblast-like synoviocytes (FLS), which are key players in the pathogenesis of RA. By downregulating this pathway, this compound reduces FLS proliferation and the production of inflammatory mediators.

Psoriasis

Direct in vivo efficacy studies of this compound in psoriasis models are limited in the current literature. However, research on extracts from Tripterygium wilfordii and the related compound triptolide provides strong evidence for their therapeutic potential in imiquimod-induced psoriasis-like mouse models. These studies demonstrate a reduction in skin inflammation and modulation of the Th17 immune response.

Quantitative Efficacy Data (Triptolide and T. wilfordii Extracts)

The following table summarizes data from studies on triptolide and T. wilfordii extracts in psoriasis models.

| Animal Model | Treatment Group | Dosage | Key Efficacy Endpoints | Results | Reference |

| Imiquimod-induced Psoriasis (Mouse) | Triptolide | Not specified | PASI Score, Epidermal Thickness | Amelioration of psoriatic skin lesions | [3][4] |

| Triptolide | Not specified | Th17 Cell Differentiation | Inhibition of differentiation | [3][4] | |

| T. wilfordii multiglycoside (TGW) | Not specified | Severity of skin lesions, Immune cell activation | Significant amelioration | [5] | |

| TGW | Not specified | IL-17A, IL-23, TNF-α mRNA levels | Downregulation | [5] | |

| Triptolide | Not specified | Wnt5a/β-catenin signaling | Inhibition | [6] |

Experimental Protocol: Imiquimod-Induced Psoriasis in Mice

This protocol describes a common method for inducing psoriasis-like skin inflammation in mice to test potential therapeutics.[7]

-

Animal Model: BALB/c or C57BL/6 mice are commonly used.

-

Induction of Psoriasis:

-

A daily topical dose of imiquimod cream (5%) is applied to the shaved back skin of the mice for 6-7 consecutive days.

-

-

Treatment:

-

The test compound (e.g., triptolide, T. wilfordii extract) is administered, often topically or systemically, concurrently with or prior to the imiquimod application.

-

A vehicle control group is included.

-

-

Efficacy Evaluation:

-

Psoriasis Area and Severity Index (PASI): The severity of erythema (redness), scaling, and induration (thickness) of the treated skin is scored daily on a 0-4 scale.

-

Epidermal Thickness: At the end of the study, skin biopsies are taken, sectioned, and stained with H&E. The thickness of the epidermis is measured microscopically.

-

Immunohistochemistry: Skin sections can be stained for markers of proliferation (e.g., Ki67) and immune cell infiltration (e.g., CD3 for T cells).

-

Cytokine and Gene Expression Analysis: Skin tissue and draining lymph nodes can be analyzed for the expression of key cytokines (e.g., IL-17A, IL-22, IL-23) and transcription factors (e.g., RORγt, STAT3) by RT-qPCR, ELISA, or flow cytometry.

-

Signaling Pathway: Th17/STAT3 and Wnt/β-catenin

Triptolide has been shown to ameliorate psoriasis by inhibiting the Th17 immune response. This is achieved, in part, by upregulating microRNA-204-5p, which directly targets and suppresses the expression and phosphorylation of STAT3, a key transcription factor for Th17 differentiation.[3][4] Additionally, triptolide has been found to inhibit the Wnt5a/β-catenin signaling pathway in keratinocytes, thereby reducing their hyperproliferation.[6]

Multiple Sclerosis

As with psoriasis, there is a lack of direct in vivo studies on this compound for multiple sclerosis. However, the related compound triptolide has been investigated in the experimental autoimmune encephalomyelitis (EAE) mouse model, a standard preclinical model for MS. Triptolide treatment has been shown to delay disease onset and reduce the severity of clinical symptoms.

Quantitative Efficacy Data (Triptolide)

The table below presents the efficacy data for triptolide in the EAE mouse model.

| Animal Model | Treatment Group | Dosage | Key Efficacy Endpoints | Results | Reference |

| EAE (SJL/J Mice) | Triptolide (Preventive) | 100 µg/kg/day (oral) | Disease Onset, Clinical Score, Relapse Rate | Delayed onset, reduced symptoms and relapse rate | [8] |

| Triptolide (Therapeutic) | 100 µg/kg/day (oral) | Clinical Score, Relapse Rate | Reduced symptoms and relapse rate | [8] | |

| EAE (C57BL/6 Mice) | Triptolide | Not specified | Disease Severity, CNS Inflammation & Demyelination | Suppressed severity, reduced inflammation and demyelination | [3] |

Experimental Protocol: Experimental Autoimmune Encephalomyelitis (EAE) in Mice

The following protocol is a general guideline for inducing EAE in mice to study potential MS therapies.

-

Animal Model: C57BL/6 or SJL/J mice are commonly used strains.

-

Induction of EAE:

-

Mice are immunized with an emulsion containing a myelin antigen (e.g., MOG35-55 peptide for C57BL/6 mice or PLP139-151 for SJL/J mice) and complete Freund's adjuvant.

-

Pertussis toxin is administered intraperitoneally on the day of immunization and 48 hours later to facilitate the entry of immune cells into the central nervous system.

-

-

Treatment:

-

The test compound (e.g., triptolide) can be administered in a prophylactic (starting at the time of immunization) or therapeutic (starting after the onset of clinical signs) regimen.

-

A vehicle control group is included.

-

-

Efficacy Evaluation:

-

Clinical Score: Mice are monitored daily for clinical signs of EAE, which are scored on a scale of 0-5 (e.g., 0=no signs, 1=limp tail, 2=hind limb weakness, 3=hind limb paralysis, 4=quadriplegia, 5=moribund).

-

Body Weight: Body weight is monitored as an indicator of general health.

-

Histopathology: At the end of the study, the spinal cord and brain are collected, fixed, and sectioned. Stains such as Luxol Fast Blue (for demyelination) and H&E (for inflammation) are used to assess pathology.

-

Immunological Analysis: Splenocytes and lymph node cells can be isolated and re-stimulated with the immunizing antigen to measure proliferative responses and cytokine production (e.g., IFN-γ, IL-17).

-

Signaling Pathway: NF-κB

Triptolide's therapeutic effect in the EAE model is associated with the inhibition of the NF-κB signaling pathway. By preventing the phosphorylation and degradation of IκBα, triptolide stabilizes the NF-κB/IκBα complex in the cytoplasm, thereby inhibiting the translocation of NF-κB to the nucleus. This leads to a downregulation of pro-inflammatory cytokine and chemokine expression in the central nervous system.[8]

Cancer

Currently, there is a notable absence of publicly available in vivo efficacy studies specifically investigating this compound in cancer models. While general protocols for xenograft models using common cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) are well-established, data on the effects of this compound on tumor growth, survival rates, or the specific signaling pathways modulated in these models are not available in the reviewed literature. Further research is required to explore the potential of this compound as an anti-cancer agent in preclinical in vivo settings.

Conclusion

This compound exhibits significant and well-documented in vivo efficacy in a rat model of rheumatoid arthritis, primarily through the inhibition of the Wnt11/β-catenin signaling pathway. While direct evidence for this compound in psoriasis and multiple sclerosis models is currently lacking, studies on related compounds from Tripterygium wilfordii demonstrate promising therapeutic effects in relevant animal models, suggesting that this compound may also be effective in these indications. The mechanisms in these autoimmune models appear to involve the modulation of key inflammatory pathways such as Th17/STAT3 and NF-κB. The in vivo efficacy of this compound in cancer remains an unexplored area requiring future investigation. This guide provides a foundation for researchers to design and conduct further preclinical studies to fully elucidate the therapeutic potential of this compound across a range of diseases.

References

- 1. Wilforine inhibits rheumatoid arthritis pathology through the Wnt11/β-catenin signaling pathway axis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Wilforine inhibits rheumatoid arthritis pathology through the Wnt11/β-catenin signaling pathway axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Triptolide Inhibits Th17 Response by Upregulating microRNA-204-5p and Suppressing STAT3 Phosphorylation in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Inflammatory and Immunomodulatory Effects of Tripterygium wilfordii Multiglycoside in Mouse Models of Psoriasis Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Triptolide alleviates psoriasis through inhibiting the Wnt5a/β-Catenin signaling pathway [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. Oral administration of triptolide ameliorates the clinical signs of experimental autoimmune encephalomyelitis (EAE) by induction of HSP70 and stabilization of NF-kappaB/IkappaBalpha transcriptional complex - PubMed [pubmed.ncbi.nlm.nih.gov]

Wilfordine Target Identification and Molecular Binding: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Wilfordine, a complex sesquiterpene pyridine alkaloid isolated from the traditional medicinal plant Tripterygium wilfordii, has garnered significant interest for its potent immunosuppressive and anti-inflammatory properties. However, the precise molecular targets and binding mechanisms underlying these effects have remained largely elusive. This technical guide synthesizes the current understanding of this compound's target landscape, drawing upon direct evidence where available and inferential data from structurally related compounds found in the same plant species. The primary mechanism of action converges on the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the immune and inflammatory responses. This document provides a comprehensive overview of the putative molecular targets, the intricate binding interactions, and the downstream consequences of this compound's activity. Detailed experimental protocols for key assays and quantitative data for related compounds are presented to facilitate further research and drug development efforts.

Introduction

Tripterygium wilfordii, commonly known as "Thunder God Vine," has a long history in traditional Chinese medicine for treating autoimmune and inflammatory diseases. This compound is one of the major sesquiterpene pyridine alkaloids (SPAs) isolated from this plant. While its therapeutic potential is recognized, a detailed understanding of its molecular mechanism of action is crucial for its development as a safe and effective therapeutic agent. This guide focuses on elucidating the current knowledge regarding the direct protein targets of this compound and its molecular binding characteristics.

Putative Molecular Target: The IκB Kinase (IKK) Complex

The NF-κB family of transcription factors are central regulators of genes involved in inflammation, immunity, and cell survival. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as pro-inflammatory cytokines like TNF-α or bacterial lipopolysaccharide (LPS), the IKK complex is activated. IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus and activate the transcription of its target genes.

Wilforine, a closely related SPA, has been shown to inhibit the LPS-induced inflammatory response in RAW264.7 cells by regulating the TLR4/MyD88/TRAF6 signaling pathway, which is upstream of the IKK complex. This study demonstrated that Wilforine inhibited the degradation of IκBα and the nuclear translocation of the NF-κB p65 subunit[1]. Furthermore, other compounds from Tripterygium wilfordii, such as Celastrol, have been found to directly inhibit IKKα and IKKβ kinases[2]. Given the structural similarity and shared biological activities, it is highly probable that this compound exerts its immunosuppressive effects through a similar mechanism, by directly binding to and inhibiting the catalytic activity of the IKK complex.

Molecular Binding and Signaling Pathway

The proposed molecular binding of this compound to the IKK complex leads to the inhibition of its kinase activity. This prevents the phosphorylation and subsequent degradation of IκBα, thereby trapping NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.

Quantitative Data

Direct quantitative binding data for this compound with its putative targets are scarce. However, studies on other sesquiterpene pyridine alkaloids from Tripterygium wilfordii provide valuable insights into the potency of this class of compounds in inhibiting the NF-κB pathway.

| Compound/Extract | Assay System | Endpoint | IC50 | Reference |

| Total Alkaloids (TA) from T. wilfordii | LPS-induced HEK293/NF-κB-Luc cells | NF-κB Inhibition | 7.25 µg/mL | [3][4] |

| Wilfordatine E | LPS-induced HEK293/NF-κB-Luc cells | NF-κB Inhibition | 8.75 µM | [5] |

| Tripfordine A | LPS-induced HEK293/NF-κB-Luc cells | NF-κB Inhibition | 0.74 µM | [5] |

| Wilforine | LPS-induced HEK293/NF-κB-Luc cells | NF-κB Inhibition | 15.66 µM | [5] |

| Wilfordatine L | LPS-induced HEK293/NF-κB-Luc cells | NF-κB Inhibition | 1.64 µM | [6][7] |

| This compound Analog 6 | LPS-induced HEK293/NF-κB-Luc cells | NF-κB Inhibition | 9.05 µM | [6][7] |

Table 1: Inhibitory Activity of Sesquiterpene Pyridine Alkaloids from Tripterygium wilfordii on the NF-κB Pathway.

Experimental Protocols

The identification and characterization of NF-κB inhibitors involve a series of well-established molecular and cellular biology techniques.

NF-κB Luciferase Reporter Assay

This assay is a common method to screen for inhibitors of the NF-κB signaling pathway.

-